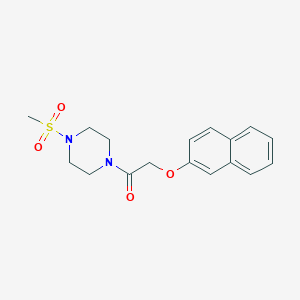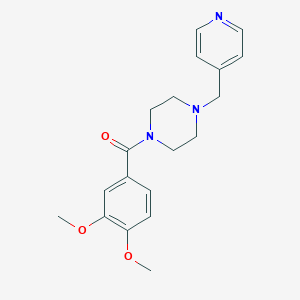
3-Methylphenyl 3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenyl 3-phenylacrylate is a chemical compound that belongs to the family of phenylacrylates. It is a colorless liquid that is insoluble in water but soluble in organic solvents. The compound has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Methylphenyl 3-phenylacrylate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can alter the function of proteins and other biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylphenyl 3-phenylacrylate are not well studied. However, it has been shown to have cytotoxic effects on various cancer cell lines. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the regulation of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methylphenyl 3-phenylacrylate in lab experiments include its unique chemical properties and potential applications in various fields. However, the compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many future directions for the use of 3-Methylphenyl 3-phenylacrylate in scientific research. One potential direction is the development of new synthetic methods for the compound and its derivatives. Another potential direction is the use of the compound as a fluorescent probe in biological imaging. Additionally, the compound could be used as a ligand in metal complexation and catalysis. Further studies are needed to fully understand the potential applications of 3-Methylphenyl 3-phenylacrylate in various fields.
Synthesemethoden
The synthesis of 3-Methylphenyl 3-phenylacrylate can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Claisen-Schmidt condensation reaction involves the reaction of 3-methylbenzaldehyde and phenylacetic acid in the presence of a base catalyst. The Wittig reaction involves the reaction of 3-methylbenzaldehyde and phenylacetonitrile with a ylide reagent. The Horner-Wadsworth-Emmons reaction involves the reaction of 3-methylbenzaldehyde and phenylacetic acid with a phosphonate reagent.
Wissenschaftliche Forschungsanwendungen
3-Methylphenyl 3-phenylacrylate has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It has also been used as a fluorescent probe in biological imaging and as a ligand in metal complexation.
Eigenschaften
Produktname |
3-Methylphenyl 3-phenylacrylate |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(3-methylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-13-6-5-9-15(12-13)18-16(17)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
InChI-Schlüssel |
UOKXRJSJEVRPEX-ZHACJKMWSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)OC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)

![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)

![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)

![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)

![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)